N-methoxy-N-methylnaphthalene-2-carboxamide
Description
N-Methoxy-N-methylnaphthalene-2-carboxamide (CAS: 113443-62-2; molecular formula: C₁₄H₁₃NO₂; molecular weight: 227.26 g/mol) is a naphthalene-derived carboxamide featuring methoxy and methyl groups on the nitrogen atom. This compound is synthesized via reactions involving naphthalene-2-carboxylic acid derivatives and N,O-dimethylhydroxylamine, often employing reagents like oxalyl chloride for activation . It serves as a Weinreb amide, a class of compounds widely used in organic synthesis for ketone formation due to their stability and selectivity .
Properties
IUPAC Name |
N-methoxy-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(16-2)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNHBNFKJLVKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methylnaphthalene-2-carboxamide can be synthesized through various methods. One common method involves the reaction of 2-naphthoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or HATU. The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as column chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amide derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthoic acid derivatives, reduced amide compounds, and substituted naphthalene derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-methoxy-N-methylnaphthalene-2-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating more complex organic molecules. For instance, it can undergo oxidation to form hydroxyl derivatives or reduction to yield amines, showcasing its utility in synthetic pathways .
Biological Research
Antimicrobial and Anticancer Properties
Recent studies have highlighted the potential biological activities of this compound. It has been investigated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. For example, compounds derived from similar naphthalene structures demonstrated significant inhibitory effects on these pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Mechanism of Action
The mechanism of action is believed to involve interactions with specific molecular targets within microbial cells. These interactions may disrupt vital cellular processes, leading to reduced viability and growth inhibition . The compound's lipophilicity appears to play a crucial role in its bioactivity, influencing how effectively it penetrates microbial membranes.
Medicinal Applications
Therapeutic Investigations
In the realm of medicine, this compound is being explored for its therapeutic potential. Its derivatives have shown promise as anticancer agents by targeting key pathways involved in tumor growth and survival. For instance, studies indicate that structurally similar compounds can inhibit protein kinases and other targets critical for cancer cell proliferation .
Case Studies
- Anticancer Activity : A study evaluating methoxylated naphthalene derivatives found that certain compounds exhibited potent anticancer activity against various cancer cell lines, with IC50 values in the nanomolar range .
- Antimicrobial Efficacy : Another investigation reported that specific derivatives of naphthalene-2-carboxamide demonstrated effective antimicrobial activity against drug-resistant strains of bacteria, highlighting their potential as novel therapeutic agents .
Industrial Applications
Material Development
This compound is also being utilized in the development of new materials. Its unique chemical properties make it suitable for applications in coatings and polymer science. The compound's ability to participate in various chemical reactions allows for the creation of materials with tailored properties for specific industrial needs .
Mechanism of Action
The mechanism of action of N-methoxy-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved may vary based on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues lie in substituent groups on the carboxamide nitrogen or naphthalene ring. These modifications influence solubility, stability, and reactivity:
Notes:
- Hydroxy groups (e.g., in 3c and compound 11) enhance polarity and hydrogen-bonding capacity, improving interactions in biological systems but reducing stability under acidic conditions.
- Methoxy groups (e.g., in the target compound) increase lipophilicity, favoring organic-phase reactions.
Target Compound:
- This compound: Primarily used as a synthetic intermediate for ketone synthesis . No direct bioactivity data is reported in the provided evidence.
Analogues:
- 3-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide (3c) : Exhibits antistaphylococcal activity, attributed to the 3-hydroxy group enhancing target binding .
- Compound 11: Shows antimycobacterial activity (MIC: 8–32 μM against Mycobacterium tuberculosis), linked to its planar structure and non-covalent interactions .
- 1-Hydroxy-N-methyl-2-naphthalenecarboxamide : Classified as hazardous (H302, H315, H319, H335), limiting its industrial use .
Biological Activity
N-methoxy-N-methylnaphthalene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a naphthalene backbone with methoxy and methyl substituents, which influence its chemical reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Mycobacterium tuberculosis | 10 |
| Escherichia coli | 20 |
The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 25 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 30 | Cell cycle arrest and induction of oxidative stress |
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The compound showed significant inhibition at concentrations lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.
Study on Anticancer Properties
Another study focused on the anticancer effects of the compound on HCT-116 cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicative of apoptosis . The study highlighted the compound's potential as an effective agent in cancer therapy.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to alterations in gene expression, cellular proliferation, and apoptosis.
Q & A
What are the standard synthetic routes for N-methoxy-N-methylnaphthalene-2-carboxamide, and how is reaction completion monitored?
Level : Basic
Methodological Answer :
The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, coupling naphthalene-2-carboxylic acid derivatives with N-methoxy-N-methylamine under reflux conditions using coupling agents like EDCI/HOBt. Reaction completion is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Post-synthesis, purification via column chromatography ensures ≥95% purity .
Which spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Methodological Answer :
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm).
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 259.12).
- X-ray crystallography (if crystalline) resolves 3D structure .
How do structural modifications (e.g., substituent changes) influence bioavailability and pharmacological activity?
Level : Advanced
Methodological Answer :
Modifications to the naphthalene core or methoxy/methyl groups alter logP (lipophilicity) and hydrogen-bonding capacity. For example:
| Modification | Effect on Bioavailability | Biological Activity Trend |
|---|---|---|
| Electron-withdrawing groups (e.g., -Cl) | ↑ LogP, ↓ solubility | Enhanced cytotoxicity |
| Bulkier N-alkyl groups | ↓ Metabolic stability | Reduced IC₅₀ in enzyme assays |
| These trends are assessed via in vitro permeability (Caco-2 assays) and molecular docking to predict binding affinities . |
What strategies resolve contradictions in reported biological activity data across studies?
Level : Advanced
Methodological Answer :
Discrepancies often arise from:
- Synthesis impurities : Use HPLC-MS to quantify byproducts (e.g., unreacted starting materials).
- Assay variability : Standardize protocols (e.g., ATP-based cell viability assays with controls).
- Structural analogs : Compare activity of pure compound vs. derivatives (e.g., methyl vs. ethyl groups) to isolate substituent effects. Meta-analyses of IC₅₀ values across studies identify outliers .
How to design experiments to study interactions between this compound and biological targets?
Level : Advanced
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to enzymes like cytochrome P450.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- Mutagenesis studies : Identify critical binding residues (e.g., replacing methoxy with ethoxy to test hydrogen bonding) .
What are common impurities during synthesis, and how are they mitigated?
Level : Basic
Methodological Answer :
Common impurities include:
- Unreacted naphthalene-2-carboxylic acid (detected via TLC at Rf 0.3).
- N-Methyl byproducts (resolved via silica gel chromatography).
Mitigation strategies: - Optimize stoichiometry (1.2:1 amine:acid ratio).
- Use scavenger resins (e.g., MP-TsOH) to trap excess reagents .
How can computational modeling predict interactions with enzymatic targets?
Level : Advanced
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Pharmacophore Modeling : Align compound features (e.g., methoxy as H-bond acceptor) with active site residues. Validate with in vitro inhibition assays .
What methods optimize reaction conditions for higher yields?
Level : Intermediate
Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling.
Yield improvements (from 65% to 85%) are validated via gravimetric analysis .
How are cytotoxic effects evaluated in preclinical studies?
Level : Advanced
Methodological Answer :
- MTT Assays : Measure IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7).
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.
- In Vivo Toxicity : Administer 10–50 mg/kg doses in murine models; monitor ALT/AST levels for hepatotoxicity. Compare to structurally related compounds (e.g., naphthalene-1-carboxamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
